N-Methyl Carvedilol Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

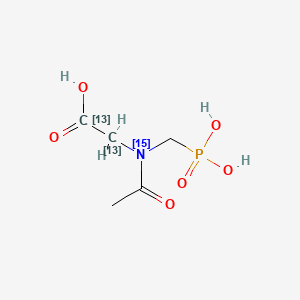

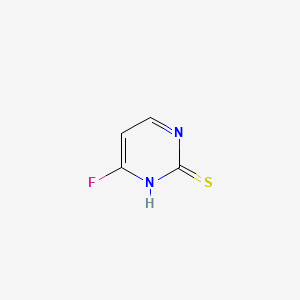

N-Methyl Carvedilol Hydrochloride is a compound with the molecular formula C25H29ClN2O4 . It is related to Carvedilol, which is a beta-blocker used to treat heart failure and hypertension .

Molecular Structure Analysis

The molecular structure of N-Methyl Carvedilol Hydrochloride includes a carbazole moiety and a methoxyphenoxy group . The compound has one chiral center, leading to the existence of two enantiomers .Physical And Chemical Properties Analysis

N-Methyl Carvedilol Hydrochloride has a molecular weight of 457.0 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5. The compound also has a rotatable bond count of 10 .Aplicaciones Científicas De Investigación

Pharmaceutical Formulation and Drug Delivery

N-Methyl Carvedilol Hydrochloride has been explored for its potential in enhancing pharmaceutical formulations. Studies have investigated its use in transdermal delivery systems, such as ethosomal hydrogels, to improve bioavailability and extend the drug’s antihypertensive effect . Additionally, gastroretentive drug delivery systems have been optimized using design of experiments to prolong gastric residence time, which could be beneficial for drugs like N-Methyl Carvedilol Hydrochloride that have limited solubility .

Solubility and Bioavailability Enhancement

Research has focused on improving the solubility and bioavailability of N-Methyl Carvedilol Hydrochloride. Techniques like liquisolid compacts have been employed to enhance dissolution rates, which is crucial for oral bioavailability . Nanocrystal formation has also been shown to increase the dissolution rate, offering a potential method to improve the clinical efficacy of the drug .

Medicinal Chemistry and Drug Design

In medicinal chemistry, N-Methyl Carvedilol Hydrochloride’s role is significant due to its presence in nitrogen heterocycles, which are core structures in many biologically active compounds. Its synthetic pathways and pharmacological properties are of interest for designing new therapeutic agents .

Biotechnology Advancements

Advancements in biotechnology have leveraged the properties of N-Methyl Carvedilol Hydrochloride for developing enhanced drug delivery systems. For instance, the creation of drug-etched halloysite nanotubes composites has been studied to improve drug solubility and dissolution rate .

Clinical Trials and Pharmacology

N-Methyl Carvedilol Hydrochloride has been the subject of clinical trials to assess its efficacy and quality in treatment protocols. For example, the SLOW-HF trial compared the therapeutic efficacy of immediate-release versus slow-release formulations in heart failure patients .

Toxicology and Safety Studies

In toxicology, the safety profile of N-Methyl Carvedilol Hydrochloride is crucial. Reference materials for this compound are used to ensure accurate and reliable data analysis in cancer research and other fields, highlighting its importance in safety assessments .

Safety And Hazards

Propiedades

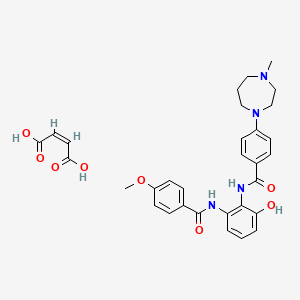

| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Methyl Carvedilol Hydrochloride involves the N-methylation of Carvedilol Hydrochloride.", "Starting Materials": ["Carvedilol Hydrochloride", "Methanol", "Sodium Hydroxide", "Methyl Iodide"], "Reaction": [ "Dissolve Carvedilol Hydrochloride in Methanol", "Add Sodium Hydroxide to the solution to form a basic solution", "Add Methyl Iodide to the solution dropwise while stirring", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it to obtain N-Methyl Carvedilol Hydrochloride as a solid" ] } | |

Número CAS |

1346599-33-4 |

Nombre del producto |

N-Methyl Carvedilol Hydrochloride |

Fórmula molecular |

C25H29ClN2O4 |

Peso molecular |

456.967 |

Nombre IUPAC |

1-[2-(2-methoxyphenoxy)ethylamino]-3-(9-methylcarbazol-4-yl)oxypropan-2-ol;hydrochloride |

InChI |

InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H |

Clave InChI |

FERDKVPPAFYQOZ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl |

Sinónimos |

1-[[2-(2-Methoxyphenoxy)ethyl]amino]-3-[(9-methyl-9H-carbazol-4-yl)oxy]-2-propanol Hydrochloride; N-Methyl CRV Hydrochloride; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Hydroxymethyl)piperazin-1-YL]propanoic acid](/img/structure/B585132.png)